molecular formula C12H7IO B1662023 4-Iododibenzofuran CAS No. 65344-26-5

4-Iododibenzofuran

Cat. No.: B1662023
CAS No.: 65344-26-5
M. Wt: 294.09 g/mol
InChI Key: ACEYZYYNAMWIIE-UHFFFAOYSA-N
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Description

4-Iododibenzofuran is an organic compound with the molecular formula C12H7IO . It consists of a planar tricyclic structure comprising a central furan ring fused with two benzene rings, with an iodine atom located at the 4th position of the dibenzofuran core . This compound is a derivative of dibenzofuran, which is a heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iododibenzofuran can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound often involves the iodination of dibenzofuran. This process includes the reaction of dibenzofuran with iodine in the presence of an oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position.

Chemical Reactions Analysis

Types of Reactions: 4-Iododibenzofuran undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted dibenzofurans.

    Oxidation Reactions: Products include oxidized derivatives such as dibenzofuran-4-one.

    Reduction Reactions: Products include hydrogenated dibenzofurans.

Comparison with Similar Compounds

Properties

IUPAC Name

4-iododibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEYZYYNAMWIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332493
Record name 4-Iododibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65344-26-5
Record name 4-Iododibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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